N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine
Description
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine is a structurally complex amine derivative featuring a 3-methylcyclohexan-1-amine core linked to a 4-bromo-substituted thiophene ring via a methylene bridge. The compound’s molecular formula is C₁₂H₁₇BrNS, with a calculated molecular weight of 287.27 g/mol. The 3-methylcyclohexane moiety introduces steric effects, while the bromothiophene group contributes electronic modulation due to the electronegative bromine atom. The stereochemical configuration of the compound, if present, could influence its physicochemical properties, as seen in related amines synthesized via biocatalytic methods .
Properties
Molecular Formula |
C12H18BrNS |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H18BrNS/c1-9-3-2-4-11(5-9)14-7-12-6-10(13)8-15-12/h6,8-9,11,14H,2-5,7H2,1H3 |
InChI Key |
FKZDPUCBSKYWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 3-methylcyclohexan-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Thiophene derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The brominated thiophene ring may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Core Structure :
- The target compound shares the 3-methylcyclohexan-1-amine core with 1c (), but diverges via substitution with a bromothiophene group. In contrast, the compound from features a 4-ethylcyclohexane and a pyrrolidine-containing side chain, highlighting variability in steric and electronic profiles .
Substituent Effects: The bromothiophene group in the target compound increases molecular weight and lipophilicity compared to the simpler 3-methylcyclohexan-1-amine (1c). This could enhance membrane permeability in biological systems but may reduce solubility in polar solvents.
This suggests that similar stereoselective methods could theoretically be applied to the target compound if stereocenters are present.
Research Implications and Gaps
Synthetic Methodology : Conventional organic synthesis routes (e.g., nucleophilic substitution or reductive amination) are likely employed for the target compound, but evidence is lacking. Biocatalytic strategies, as used for 1c , could offer stereochemical control if applicable .
Physicochemical Properties: The bromothiophene group’s impact on electronic properties (e.g., dipole moments, π-π interactions) warrants further study, particularly in comparison to non-halogenated analogs like benzimidazole derivatives () .
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine is an organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a brominated thiophene ring attached to a cyclohexane structure. Its molecular formula is with a molecular weight of 288.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C12H18BrNS |
| Molecular Weight | 288.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | FKZDPUCBSKYWLY-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves reductive amination of 4-bromothiophene-2-carbaldehyde with 3-methylcyclohexan-1-amine, often using sodium triacetoxyborohydride as a reducing agent in dichloromethane.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The presence of the thiophene ring is believed to enhance the interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is hypothesized to involve the modulation of specific signaling pathways associated with cancer cell proliferation and apoptosis. The brominated thiophene moiety may contribute to its ability to interact with cellular receptors or enzymes involved in these pathways.
The exact mechanism of action remains under investigation, but it is thought that this compound interacts with various molecular targets, possibly including enzymes or receptors that play critical roles in biological processes such as cell signaling and metabolism.
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies demonstrated that compounds bearing similar structural features exhibited cytotoxic effects on various cancer cell lines, indicating potential use as therapeutic agents. Further research would be necessary to establish the specific effects of this compound on cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
